N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

Drug Discovery ADME Prediction Medicinal Chemistry

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide (CAS 929429-22-1) is a synthetic, low-molecular-weight (381.8 g/mol) benzofuran carboxamide. It features a 4-chlorobenzoyl substituent at the 2-position and a cyclohexanecarboxamide at the 3-position of the benzofuran core.

Molecular Formula C22H20ClNO3
Molecular Weight 381.86
CAS No. 929429-22-1
Cat. No. B2886159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
CAS929429-22-1
Molecular FormulaC22H20ClNO3
Molecular Weight381.86
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H20ClNO3/c23-16-12-10-14(11-13-16)20(25)21-19(17-8-4-5-9-18(17)27-21)24-22(26)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,24,26)
InChIKeyIAQXIFDUXHAPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

929429-22-1 Technical Baseline: Core Physicochemical and Structural Profile of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide


N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide (CAS 929429-22-1) is a synthetic, low-molecular-weight (381.8 g/mol) benzofuran carboxamide [1]. It features a 4-chlorobenzoyl substituent at the 2-position and a cyclohexanecarboxamide at the 3-position of the benzofuran core [1]. Computed properties include a high lipophilicity (XLogP3-AA = 6.4) and a topological polar surface area (TPSA) of 59.3 Ų [1]. The compound belongs to a class of benzofuran carboxamides described in patent literature as inhibitors of phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF) production [2].

Procurement Caution for 929429-22-1: Why Substituting Close Benzofuran Carboxamide Analogs Risks Uncontrolled Biological and Physicochemical Shifts


Superficially similar benzofuran carboxamide analogs—such as those with a 3-methyl, 5-bromo, or 7-methoxy substitution on the benzofuran ring—are listed alongside 929429-22-1 in vendor catalogs . The unsubstituted benzofuran core of 929429-22-1 differentiates it in terms of hydrogen-bond donor count (1), rotatable bond count (4), and TPSA (59.3 Ų) relative to these analogs [1]. In the related benzofuran-acetamide anticonvulsant series, even subtle structural changes (e.g., replacing a cyclohexyl(methyl)amino group with a 4-methylpiperidin-1-yl group) shifted relative anticonvulsant potency from 0.74 to 0.72 versus phenytoin, confirming that activity within this scaffold is highly sensitive to structural variation [2]. Therefore, generic substitution without matched comparative data carries significant risk.

Head-to-Head and Class-Level Comparative Evidence for N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide (929429-22-1)


Physicochemical Differentiation: 929429-22-1 vs. N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide on Key Drug-Likeness Parameters

The target compound 929429-22-1 possesses a distinct physicochemical signature compared to its 3-methyl-5-yl regioisomer (CAS 923211-34-1). 929429-22-1 has a TPSA of 59.3 Ų and a rotatable bond count of 4, whereas the comparator is predicted to have a TPSA of 46.5 Ų and a rotatable bond count of 3 due to the additional methyl substituent and altered amide connectivity [1]. This results in a quantified TPSA difference of +12.8 Ų for 929429-22-1, indicating improved polarity and potentially different membrane permeability characteristics [1].

Drug Discovery ADME Prediction Medicinal Chemistry

Rotatable Bond Flexibility: 929429-22-1 vs. N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

929429-22-1 (rotatable bonds: 4) has one fewer rotatable bond than the 5-bromo analog (CAS 923677-58-1, rotatable bonds: 4, but the bromine atom adds significant molecular weight and alters conformational ensemble). The molecular weight of 929429-22-1 is 381.8 g/mol, versus 460.75 g/mol for the 5-bromo analog [1]. This 78.95 g/mol difference in molecular weight, coupled with the absence of a heavy halogen, makes 929429-22-1 a lighter, more ligand-efficient starting point for fragment-based or structure-guided optimization where halogen bonding interactions are not desired [1].

Molecular Flexibility Conformational Analysis Target Binding

Hydrogen Bond Donor Simplification vs. N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide

929429-22-1 presents a single hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) [1]. A close analog, N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide, introduces a methoxy group that increases HBA count to 4 while maintaining HBD = 1, altering the H-bond acceptor/donor ratio from 3:1 to 4:1. This simplification in 929429-22-1 reduces potential off-target interactions driven by excessive hydrogen bonding, a factor directly relevant when PDE4 or TNF inhibitory selectivity panels are the procurement goal [2].

Hydrogen Bonding Selectivity Crystal Engineering

Anticonvulsant Scaffold Class-Inferred Activity: Why the Unsubstituted Benzofuran Core of 929429-22-1 is a Critical Reference Point

In a closely related benzofuran-acetamide series, N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide exhibited a relative anticonvulsant potency of 0.74 versus phenytoin in the maximal electroshock seizure (MES) model, while the 4-methylpiperidin-1-yl analog achieved 0.72 [1]. 929429-22-1, bearing a cyclohexanecarboxamide directly at the 3-position, is the structural precursor to this active series. Its procurement enables direct SAR exploration at the 3-amide position without confounding substituent effects.

Anticonvulsant Activity MES Model SAR Studies

PDE4/TNF Inhibitory Class Linkage: 929429-22-1 as a Patent-Covered Benzofuran Carboxamide Core

US Patent US5925636 explicitly claims benzofuran carboxamides in which the benzofuran core is substituted with amide and carbonyl groups for the inhibition of PDE IV and TNF [1]. 929429-22-1 falls within this claimed chemical space. While the patent does not provide IC50 values for this specific compound, the structural inclusion confirms it is part of a pharmacologically validated compound class for inflammation-related therapeutic applications.

PDE4 Inhibition TNF Inhibition Inflammation

Recommended Procurement and Deployment Scenarios for 929429-22-1 Based on Quantified Evidence


SAR Matrix Core for Anticonvulsant Benzofuran-Acetamide Optimization

Use 929429-22-1 as the unsubstituted benzofuran core scaffold to systematically vary the 3-position amide. As demonstrated in the class, even small changes at this position (e.g., from cyclohexyl(methyl)amino to 4-methylpiperidin-1-yl) shift relative anticonvulsant potency from 0.74 to 0.72 [1]. Starting with 929429-22-1 eliminates confounding substituent effects and enables clean SAR interpretation.

CNS Drug Discovery with Defined Polarity Requirements

The TPSA of 59.3 Ų places 929429-22-1 near the CNS permeability threshold. For CNS programs aiming for a balanced polar surface area, 929429-22-1 is a superior starting point compared to the 3-methyl analog (predicted TPSA ~46.5 Ų) because it offers 12.8 Ų greater polarity without exceeding the 60 Ų limit [1], potentially optimizing the CNS penetration-solubility trade-off.

PDE4/TNF Inflammatory Pathway Exploration in Early-Stage Drug Discovery

929429-22-1 is covered by the Markush claims of US5925636 for PDE IV and TNF inhibition [1]. Procure this compound to validate the benzofuran carboxamide chemotype in in-house PDE4 or TNF assays and to generate novel SAR data that can differentiate your program from existing patent estates.

Halogen-Free, Low-Molecular-Weight Hit-to-Lead Campaigns

At 381.8 g/mol and with a single chlorine as the only halogen, 929429-22-1 is 78.95 g/mol lighter than the 5-bromo analog [1]. This lower molecular weight and simpler halogen profile make it the preferred starting point for fragment-based screening or hit-to-lead optimization where ligand efficiency and synthetic tractability are paramount.

Quote Request

Request a Quote for N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.